
Nocloprost
Overview
Description
Nocloprost is a synthetic analog of prostaglandin E2, known for its gastroprotective and ulcer-healing properties. It exhibits high gastroprotective potency, relatively weak gastric inhibitory activity, and low systemic bioavailability after oral administration . Initially developed by Bayer AG, this compound was in phase II clinical trials for the treatment of peptic ulcers before its development was discontinued .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of lactones, which are cyclic esters, as key intermediates . The Corey-Nicolaou method, Yamaguichi method, Shiina method, Mukaiyama method, and ring-closing metathesis are some of the methods used in the synthesis of prostaglandin analogs, including nocloprost .
Industrial Production Methods: Industrial production of this compound involves the optimization of reaction conditions to achieve high yields and purity. The use of cyclodextrins, such as β- and γ-cyclodextrins, has been studied to improve the solubility and stability of this compound . Inclusion complexation with cyclodextrins enhances the pharmaceutical properties of this compound, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Nocloprost undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce carbonyl groups to alcohols.
Substitution: Halogenation reactions using reagents like thionyl chloride and phosphorus tribromide can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities.
Scientific Research Applications
Gastroprotective Effects
Mechanism of Action
Nocloprost exhibits potent gastroprotective effects by interacting with EP1 and EP3 receptors on gastric mucosal cells. This interaction leads to enhanced mucosal growth and protection against gastric lesions, making it a significant focus in gastrointestinal pharmacology .
Clinical Studies
A study demonstrated that this compound was the most effective oral compound in preventing gastric mucosal damage in rats induced by various noxious stimuli, such as restraint-cold stress and ethanol . In human trials, doses of 200 micrograms significantly reduced gastric acid secretion without affecting gastric emptying, indicating its potential for peptic ulcer therapy .
Pharmacokinetics
Bioavailability and Dosage
Research on the pharmacokinetics of this compound revealed low systemic bioavailability after oral administration but effective gastroprotective activity at specific doses. A study involving ten male volunteers showed that while lower doses (50-100 micrograms) were ineffective in altering gastric functions, a higher dose (200 micrograms) resulted in moderate gastric acid inhibition .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | Low |
Effective Dose Range | 50-200 μg |
Gastric Acid Inhibition | Moderate at 200 μg |
Effect on Gastric Emptying | No significant change |
Pharmaceutical Chemistry
Complexation Studies
The pharmaceutical properties of this compound have been enhanced through complexation with cyclodextrins. Studies showed that solid complexes formed with β- and γ-cyclodextrins improved solubility and stability, which are crucial for effective drug formulation.
Vasodilatory Effects
Experimental Findings
this compound has also been studied for its vasodilatory actions. In isolated perfused rabbit kidneys, lower concentrations inhibited pressor responses to sympathetic stimulation and angiotensin II while potentiating the effect of exogenous noradrenaline. This suggests potential applications in managing conditions related to vascular function.
Comparative Studies with Other Prostaglandin Analogs
This compound has been compared with other prostaglandin analogs like iloprost and nileprost. It demonstrated superior efficacy in protecting against stress-induced ulcers compared to these compounds .
Mechanism of Action
Nocloprost exerts its effects by mimicking the actions of prostaglandin E2. It binds to prostaglandin E2 receptors, leading to the activation of signaling pathways that promote gastroprotection and ulcer healing . The compound inhibits the release of endogenous norepinephrine from the rat isolated trachea, indicating its potential role in modulating neurotransmitter release .
Comparison with Similar Compounds
Misoprostol: Another prostaglandin E2 analog used for its gastroprotective properties.
Iloprost: A prostacyclin analog used for its vasodilatory effects in pulmonary arterial hypertension.
Polaprezinc: A zinc and L-carnosine complex used for its gastroprotective and antioxidant properties.
Uniqueness of Nocloprost: this compound is unique due to its high gastroprotective potency and relatively weak gastric inhibitory activity. Unlike other prostaglandin analogs, this compound exhibits low systemic bioavailability, making it a safer option for oral administration .
Biological Activity
Nocloprost is a synthetic analog of prostaglandin E2 (PGE2) known for its gastroprotective properties. This compound acts primarily as an agonist at the EP1 and EP3 receptors, playing a significant role in gastrointestinal physiology and pathology. The following sections detail the biological activity of this compound, including its mechanisms, effects on gastric functions, and relevant research findings.
This compound functions by mimicking the action of natural prostaglandins, which are lipid compounds involved in various physiological processes. Specifically, it binds to the EP1 and EP3 receptors, leading to several biological effects:
- Gastroprotection : this compound enhances mucosal defense mechanisms in the gastrointestinal tract.
- Inhibition of Gastric Acid Secretion : At higher doses, it can moderately inhibit gastric acid secretion.
- Promotion of Mucosal Healing : It accelerates the healing process in chronic gastric ulcerations.
Effects on Gastric Functions
Research has shown that this compound has a complex interaction with gastric functions. A study conducted on human subjects demonstrated that:
- Dosing : At doses of 50 and 100 micrograms, this compound was ineffective in altering gastric acid secretion or intragastric pH. However, a dose of 200 micrograms significantly reduced the response to pentagastrin and peptone meals by 30-50% and abolished plasma gastrin response without affecting gastric emptying .
- Gastroprotective Potency : this compound exhibited high gastroprotective potency, particularly against ethanol-induced gastric lesions in animal models .
Table 1: Summary of Key Research Findings on this compound
Case Studies
- Human Clinical Trials : In a controlled study involving human participants, this compound at varying doses was administered to evaluate its effects on gastric acid secretion and mucosal integrity. The results indicated that while lower doses had negligible effects, higher doses effectively suppressed gastrin release without adverse side effects .
- Animal Models : In studies involving rats subjected to ethanol-induced gastric injury, this compound demonstrated significant protective effects. The administration of this compound resulted in a marked reduction in ulcer incidence compared to control groups treated with standard anti-ulcer medications .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating Nocloprost’s efficacy in gastric ulcer treatment?
- Methodological Answer : Preclinical studies should utilize validated animal models (e.g., ethanol-induced gastric ulcers in rodents) to assess this compound’s cytoprotective effects. Key parameters include ulcer index reduction, histopathological analysis of mucosal repair, and measurement of prostaglandin E2 (PGE2) levels in gastric tissue. Human pharmacokinetic studies should follow NIH guidelines for dose-response relationships, referencing plasma concentration-time profiles (e.g., Täuber et al., 1993) . Ensure statistical power via predefined sample sizes and assay qualification protocols .
Q. How does this compound’s molecular structure influence its receptor binding compared to endogenous prostaglandins?
- Methodological Answer : this compound’s 9β-chlorine substitution and C-6 ester group alter its binding affinity to prostaglandin receptors (e.g., EP3/EP4). Use molecular docking simulations (e.g., CLC Drug Discovery Workbench) to compare binding poses with dinoprostone (PGE2). Analyze hydrogen bonding with residues like ALA 330 and GLN 73, and calculate free energy scores (∆G) to quantify stability . Validate findings via in vitro receptor activation assays measuring cAMP levels.
Q. What are the critical pharmacokinetic parameters to monitor in this compound studies?
- Methodological Answer : Focus on bioavailability, half-life (t½), and renal clearance, especially in patients with impaired kidney function. Use high-performance liquid chromatography (HPLC) for plasma concentration analysis and correlate results with urinary excretion rates. Reference Täuber et al. (1993) for dose-linear pharmacokinetics in human volunteers .
Advanced Research Questions
Q. How do structural modifications in 9β-halogenated prostaglandin analogs enhance cytoprotective activity compared to this compound?
- Methodological Answer : Conduct comparative molecular docking (Protein Data Bank ID: 4KEW) to evaluate analogs with fluorine/bromine substitutions at 9β or ester group variations at C-5. Measure docking scores (e.g., compound 2l: -71.25 vs. This compound: -58.11) and correlate with in vivo ulcer healing rates. Note that 3-(CF3-phenoxy) substitutions and α-OH at C-15 improve binding affinity . Validate via synthesis and testing in validated ulcer models.
Q. What contradictions exist between in silico predictions and experimental data for this compound analogs?
- Methodological Answer : While Lipinski’s Rule of Five predicts oral bioavailability, this compound’s single violation (log P >5) contrasts with its observed efficacy. Resolve discrepancies by comparing in vitro permeability assays (e.g., Caco-2 monolayers) with in vivo absorption data. Analyze outliers (e.g., compound 2a with low docking scores but high activity) using quantum mechanical calculations to assess electronic effects .
Q. How can researchers optimize assay design to evaluate this compound’s dual role in platelet aggregation and ulcer healing?
- Methodological Answer : Use dual-model systems:
- Platelet aggregation : Measure thromboxane A2 (TXA2) formation in platelet-rich plasma (PRP) via ELISA, noting this compound’s biphasic effects (pro-aggregation at >1 µM, inhibition at lower doses) .
- Ulcer healing : Quantify epidermal growth factor (EGF) upregulation in gastric biopsies via immunohistochemistry .
Ensure cross-validation using selective receptor antagonists (e.g., EP1/EP2 blockers) to isolate mechanisms.
Q. Data Contradictions and Resolution Strategies
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFTOLPMOTZKD-OPVFONCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021624 | |
Record name | Nocloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79360-43-3 | |
Record name | Nocloprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nocloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOCLOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.